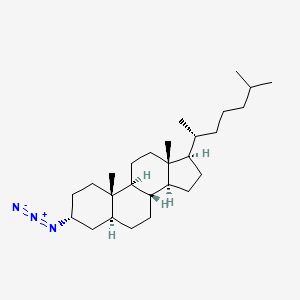

3alpha-Azido-5alpha-cholestane

Description

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S,17R)-3-azido-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(29-30-28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFDHSQBXHWICF-FBVYSKEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N=[N+]=[N-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N=[N+]=[N-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Azido-5alpha-cholestane typically involves the azidation of 3alpha-hydroxy-5alpha-cholestane. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by an azido group. Common reagents for this transformation include sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3alpha-Azido-5alpha-cholestane can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

Substitution: Sodium azide in DMSO or acetonitrile.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Reduction: 3alpha-Amino-5alpha-cholestane.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

3alpha-Azido-5alpha-cholestane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various nitrogen-containing steroids and triazole derivatives.

Biology: Potentially useful in studying the biological activity of azido-steroids and their interactions with biological molecules.

Medicine: Investigated for its potential as a building block in drug discovery, particularly in the development of steroid-based pharmaceuticals.

Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of 3alpha-Azido-5alpha-cholestane largely depends on its chemical transformations. For instance, when reduced to 3alpha-Amino-5alpha-cholestane, it can interact with various biological targets, potentially modulating enzyme activity or receptor binding. The azido group itself can participate in bioorthogonal chemistry, allowing for selective labeling and tracking of biomolecules in complex biological systems .

Comparison with Similar Compounds

The structural and functional uniqueness of 3α-azido-5α-cholestane becomes evident when compared to related azido-steroids. Below is a detailed analysis:

Key Observations :

- Substituent Position : The 3α-azide group in 3α-azido-5α-cholestane contrasts with the 2α-azide in 2α-azido-5α-cholestan-3-one. This positional difference significantly impacts reactivity; for example, 2α-azido derivatives are more sterically hindered, reducing their efficiency in CuAAC reactions compared to 3α analogs .

- Core Structure : The saturated 5α-cholestane backbone enhances thermal stability compared to unsaturated 5-cholestene analogs, which are prone to oxidation at the C5 double bond .

- Synthesis : While 3α-azido-5α-cholestane and 3α-azido-5-cholestene both use NaN₃/DMF for azidolysis, the latter requires shorter reaction times due to the electron-deficient nature of the cholestene backbone .

Crystallographic and Physical Properties

- 3α-Azido-5α-Cholestane: No crystallographic data is available in the provided evidence, but its saturated structure suggests a rigid, planar steroid nucleus.

- 3α-Azido-5-Cholestene: Crystallizes in a monoclinic P21 space group with unit cell parameters $ a = 13.3763 \, \text{Å}, b = 6.2288 \, \text{Å}, c = 15.0495 \, \text{Å}, \beta = 94.205^\circ $. The azide group adopts a linear conformation (N-N-N angle ~170°) .

- 2α-Azido-5α-Cholestan-3-one : The ketone at C3 increases polarity, leading to higher solubility in polar solvents compared to 3α-azido-5α-cholestane .

Q & A

Q. How should researchers address discrepancies in biological activity data across cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line, serum concentration) and control for azide photolysis using light-protected setups. Validate membrane permeability via LC-MS intracellular concentration measurements. Perform dose-response curves with Hill slope analysis to distinguish specific vs. nonspecific effects .

Notes for Methodological Rigor

- Data Contradiction Analysis : Always replicate experiments across independent labs and share raw datasets. Use consensus protocols from and .

- Instrumentation Calibration : Regularly validate spectrometers and chromatographs with certified standards (e.g., USP reference materials).

- Ethical Compliance : Adhere to institutional guidelines for azide disposal, as highlighted in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.